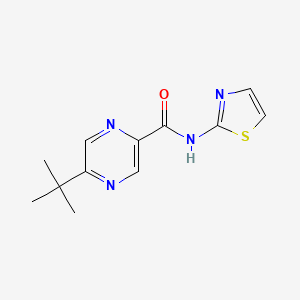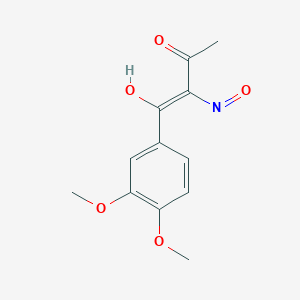
(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitroso group, a hydroxy group, and a dimethoxyphenyl group, making it a subject of interest in synthetic organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with nitromethane under basic conditions to form the corresponding nitroalkene. This intermediate is then subjected to reduction and subsequent nitrosation to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new organic compounds.
Biology
The compound’s potential biological activities, such as anti-inflammatory and antimicrobial properties, are of significant interest. Researchers are exploring its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for developing new treatments for inflammatory diseases and infections.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed biological effects. The hydroxy and methoxy groups may also contribute to its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-ol: Known for its anti-inflammatory properties.
(E)-3-(3,4-dimethoxyphenyl)acrylate: Used in cosmetics and pharmaceuticals for its sun protection factor.
Uniqueness
(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its nitroso group, in particular, allows for specific interactions with biological targets that are not commonly observed with similar compounds.
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one |
InChI |
InChI=1S/C12H13NO5/c1-7(14)11(13-16)12(15)8-4-5-9(17-2)10(6-8)18-3/h4-6,15H,1-3H3/b12-11+ |
InChI Key |
DMEORQYAOFVUQE-VAWYXSNFSA-N |
Isomeric SMILES |
CC(=O)/C(=C(/C1=CC(=C(C=C1)OC)OC)\O)/N=O |
Canonical SMILES |
CC(=O)C(=C(C1=CC(=C(C=C1)OC)OC)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
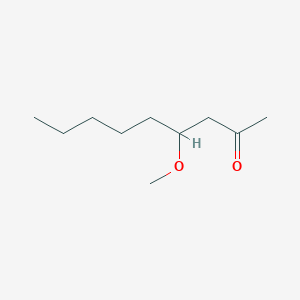
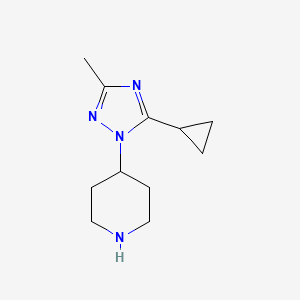
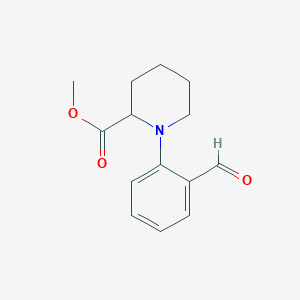
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)
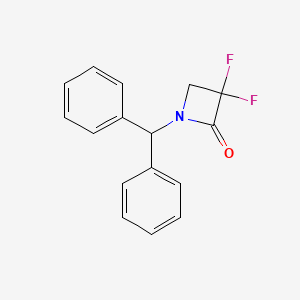
![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)
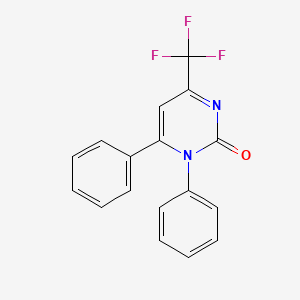
![Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B12605510.png)
![1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-](/img/structure/B12605523.png)
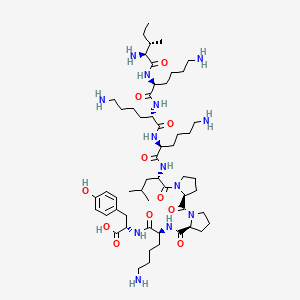
![7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B12605529.png)

